molecular formula C5H10ClNO3P+ B14299159 {[(1-Chloroethylidene)amino]oxy}(ethoxymethyl)oxophosphanium CAS No. 116245-62-6

{[(1-Chloroethylidene)amino]oxy}(ethoxymethyl)oxophosphanium

Katalognummer: B14299159
CAS-Nummer: 116245-62-6
Molekulargewicht: 198.56 g/mol
InChI-Schlüssel: BXDJMKNZWCOKMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{[(1-Chloroethylidene)amino]oxy}(ethoxymethyl)oxophosphanium is a complex organophosphorus compound It is characterized by its unique structure, which includes a chloroethylidene group, an aminooxy group, and an ethoxymethyl group attached to an oxophosphanium core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {[(1-Chloroethylidene)amino]oxy}(ethoxymethyl)oxophosphanium typically involves multi-step organic reactions. One common method includes the reaction of a chloroethylidene precursor with an aminooxy compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The ethoxymethyl group is then introduced through a subsequent reaction with an appropriate ethoxymethylating agent.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps, such as distillation or chromatography, are employed to isolate the desired product from by-products and impurities.

Analyse Chemischer Reaktionen

Types of Reactions

{[(1-Chloroethylidene)amino]oxy}(ethoxymethyl)oxophosphanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The chloroethylidene group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

{[(1-Chloroethylidene)amino]oxy}(ethoxymethyl)oxophosphanium has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce specific functional groups into target molecules.

    Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of {[(1-Chloroethylidene)amino]oxy}(ethoxymethyl)oxophosphanium involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with active sites, leading to inhibition or activation of biological pathways. The specific pathways involved depend on the nature of the target and the context of the application.

Eigenschaften

CAS-Nummer

116245-62-6

Molekularformel

C5H10ClNO3P+

Molekulargewicht

198.56 g/mol

IUPAC-Name

(1-chloroethylideneamino)oxy-(ethoxymethyl)-oxophosphanium

InChI

InChI=1S/C5H10ClNO3P/c1-3-9-4-11(8)10-7-5(2)6/h3-4H2,1-2H3/q+1

InChI-Schlüssel

BXDJMKNZWCOKMO-UHFFFAOYSA-N

Kanonische SMILES

CCOC[P+](=O)ON=C(C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.